molecular formula C22H24N6O2 B284402 MFCD03847699

MFCD03847699

Cat. No.: B284402
M. Wt: 404.5 g/mol
InChI Key: SZAYCZXSMFSWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on the methodological frameworks and comparative analyses of structurally analogous compounds (e.g., MDL: MFCD00039227, MFCD09795980), we can infer general characteristics of such identifiers. MDL numbers typically classify compounds by structural features, synthesis pathways, or functional groups. For example, compounds with MDL identifiers often belong to classes like aryl ketones, benzimidazoles, or heterocyclic derivatives, depending on their backbone and substituents .

Properties

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-4-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H24N6O2/c1-14-6-3-4-7-17(14)25-21(30)19-15(2)24-22-26-18(8-5-13-29)27-28(22)20(19)16-9-11-23-12-10-16/h3-4,6-7,9-12,20,29H,5,8,13H2,1-2H3,(H,25,30)(H,24,26,27)

InChI Key

SZAYCZXSMFSWFN-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N=C(NN3C2C4=CC=NC=C4)CCCO)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC3=NC(=NN3C2C4=CC=NC=C4)CCCO)C

Origin of Product

United States

Preparation Methods

The synthesis of MFCD03847699 can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free, additive-free, and eco-friendly method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction conditions typically involve microwave irradiation, which significantly reduces the reaction time and improves the yield.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MFCD03847699 has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, triazolopyrimidines are known to interact with microtubules, affecting their stability and function . This interaction can lead to various cellular responses, including inhibition of cell division and induction of apoptosis. The exact molecular pathways involved depend on the specific substitution pattern of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we analyze three representative examples and their properties, leveraging methodologies from validated studies .

Table 1: Key Physicochemical Properties of Selected Compounds

Property CAS 1533-03-5 (MFCD00039227) CAS 277299-70-4 (MFCD09795980) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₁₀H₉F₃O C₁₂H₁₄N₂O C₇H₅BrO₂
Molecular Weight 202.17 g/mol 202.25 g/mol 201.02 g/mol
LogP (Octanol-Water) 2.41–3.04 (calculated) 2.41–3.04 (calculated) -2.47 (ESOL)
Solubility 0.129 mg/mL (water) 0.687 mg/mL (water) 0.687 mg/mL (water)
Bioavailability Score 0.55 0.55 0.55
CYP Inhibition CYP1A2 None None

Critical Analysis of Comparative Data

Structural Similarity

  • Trifluoromethyl vs. Brominated Groups : CAS 1533-03-5 (C₁₀H₉F₃O) and CAS 1761-61-1 (C₇H₅BrO₂) both feature electron-withdrawing substituents (CF₃ and Br), enhancing electrophilic reactivity. However, the CF₃ group in CAS 1533-03-5 improves metabolic stability compared to bromine, which may pose toxicity risks .
  • Heterocyclic Diversity : CAS 277299-70-4 (C₁₂H₁₄N₂O) contains a pyrazole ring, offering hydrogen-bonding sites for target binding, unlike the ketone-dominated systems of CAS 1533-03-5 .

Functional Performance

  • Solubility and Bioavailability : All three compounds exhibit moderate aqueous solubility (~0.1–0.7 mg/mL), linked to their LogP values (2.41–3.04). However, CAS 277299-70-4’s pyrazole ring enhances GI absorption due to balanced hydrophilicity .
  • Synthetic Efficiency : CAS 1761-61-1 achieves 98% yield under mild conditions (room temperature, 2h), outperforming the 76% yield of CAS 277299-70-4, which requires prolonged heating .

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